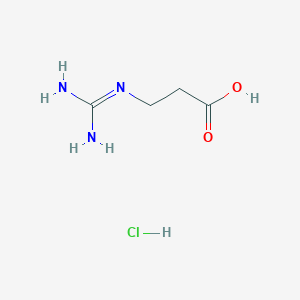
3-Guanidinopropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Guanidinopropanoic acid hydrochloride can be synthesized through a two-step alkylation reaction involving nucleophilic substitution of amines. The process typically starts with thiourea and β-alanine as raw materials . The reaction conditions are mild and cost-effective, making it suitable for industrial production.
Industrial Production Methods: The industrial production of this compound involves the same synthetic route but on a larger scale. The process ensures a high yield and purity of the compound, which is essential for its various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Guanidinopropanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, leading to the formation of oxidized products.
Reduction: This reaction involves the gain of electrons, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
3-Guanidinopropanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a creatine analog to study energy metabolism and biochemical pathways.
Biology: The compound is utilized to investigate cellular energy expenditure and mitochondrial function.
Medicine: It has potential therapeutic applications in treating metabolic disorders and enhancing muscle performance.
Industry: The compound is used in the production of various biochemical reagents and as an additive in nutrient solutions .
Mechanism of Action
The mechanism of action of 3-Guanidinopropanoic acid hydrochloride involves its ability to reduce cellular ATP, creatine, and phosphocreatine levels. This reduction stimulates AMP-activated protein kinase (AMPK), which in turn activates PPARγ coactivator 1α (PGC-1α). The activation of PGC-1α leads to enhanced expression of genes involved in oxidative phosphorylation, electron transport chain, and mitochondrial biogenesis .
Comparison with Similar Compounds
Creatine: A naturally occurring compound involved in energy metabolism.
β-Alanine: An amino acid that is a precursor to carnosine, which helps buffer acid in muscles.
L-Arginine: An amino acid that plays a role in protein synthesis and nitric oxide production
Uniqueness: 3-Guanidinopropanoic acid hydrochloride is unique due to its ability to act as a creatine analog, altering skeletal muscle energy expenditure and stimulating AMPK. This makes it a valuable tool for studying energy metabolism and potential therapeutic applications .
Properties
IUPAC Name |
3-(diaminomethylideneamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.ClH/c5-4(6)7-2-1-3(8)9;/h1-2H2,(H,8,9)(H4,5,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCGPQCUZKUBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
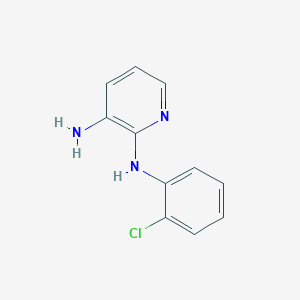
![Ethyl 2-[(3,5-dichlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2816652.png)
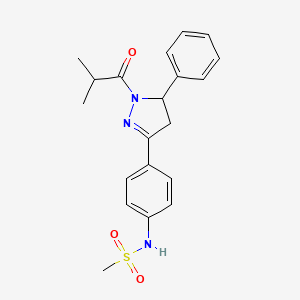

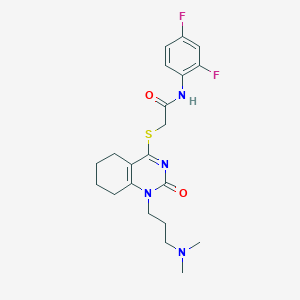
![N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}-3-nitrobenzene-1-sulfonamide](/img/structure/B2816659.png)
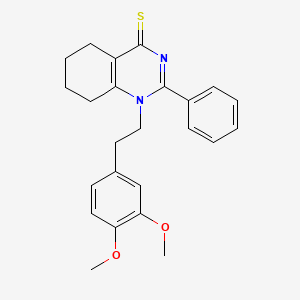
![N-(3-methoxyphenyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2816661.png)
![N-(furan-2-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2816663.png)
![(3,4-dimethoxybenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine](/img/structure/B2816664.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2816671.png)
![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2816672.png)
![{4-[(2-Chlorobenzyl)amino]phenyl}acetic acid](/img/structure/B2816673.png)
